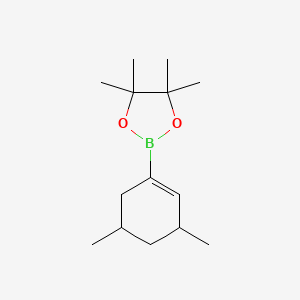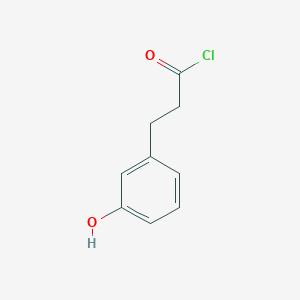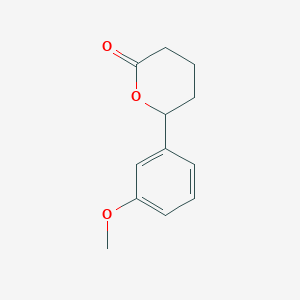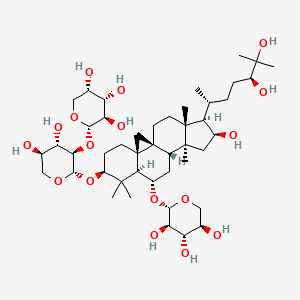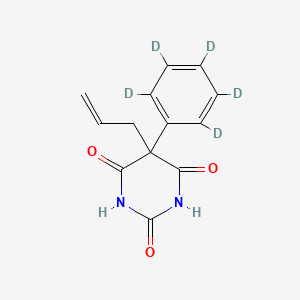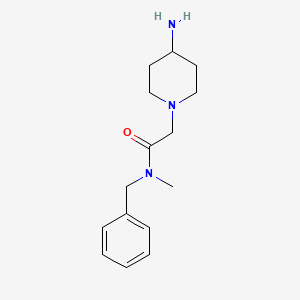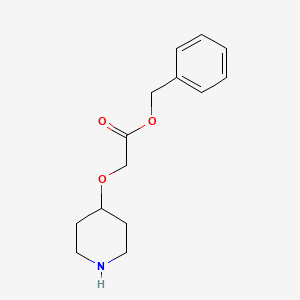
4-(2-Propylpyrrolidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Propylpyrrolidin-1-yl)piperidine is a compound that features a piperidine ring substituted with a 2-propylpyrrolidine moiety. Piperidine and pyrrolidine are both nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, a multi-component reaction involving an aromatic amine, alkyl acetoacetate, and a catalyst can be used to form the piperidine ring .
Industrial Production Methods: Industrial production of piperidine derivatives often involves scalable and cost-effective methods such as continuous flow reactions and microwave-assisted synthesis . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Propylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides or carbonyl-containing derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(2-Propylpyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(2-Propylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring with similar biological activities.
Piperidine: A six-membered nitrogen-containing ring widely used in medicinal chemistry.
Piperine: An alkaloid with a piperidine moiety known for its antioxidant and anticancer properties.
Uniqueness: 4-(2-Propylpyrrolidin-1-yl)piperidine stands out due to its unique combination of a piperidine ring and a 2-propylpyrrolidine group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(2-propylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-2-4-11-5-3-10-14(11)12-6-8-13-9-7-12/h11-13H,2-10H2,1H3 |
InChI Key |
RUHYPPCIJVDZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCN1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


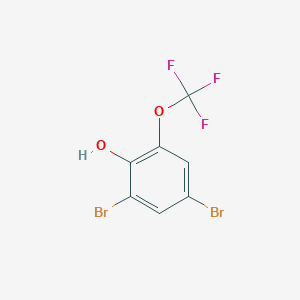
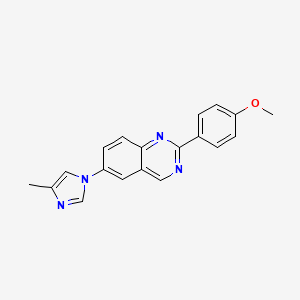
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
